molecular formula C15H22N2O B14678355 3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine CAS No. 33236-13-4

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine

Katalognummer: B14678355
CAS-Nummer: 33236-13-4
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: GXALRRQURQOPEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine is an organic compound with the molecular formula C15H22N2O and a molecular weight of 246.34798 g/mol . This compound is characterized by a pyrimidine ring that is tetrahydrogenated and substituted with an alpha-ethoxy-alpha-ethylbenzyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce functional groups like halides, hydroxyls, or alkyl groups .

Wissenschaftliche Forschungsanwendungen

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine is unique due to its specific substitution pattern and the presence of the alpha-ethoxy-alpha-ethylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

33236-13-4

Molekularformel

C15H22N2O

Molekulargewicht

246.35 g/mol

IUPAC-Name

2-(1-ethoxy-1-phenylpropyl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C15H22N2O/c1-3-15(18-4-2,13-9-6-5-7-10-13)14-16-11-8-12-17-14/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,16,17)

InChI-Schlüssel

GXALRRQURQOPEN-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=CC=C1)(C2=NCCCN2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.